molecular formula C24H29N3O2S B11311416 2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone

2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone

Cat. No.: B11311416
M. Wt: 423.6 g/mol
InChI Key: HJRBJYBIOLTWKJ-UHFFFAOYSA-N
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Description

2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound featuring a benzimidazole core, a piperidine ring, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the phenoxyethyl and piperidine groups through nucleophilic substitution and coupling reactions. Common reagents include phenol derivatives, thiols, and piperidine, with catalysts such as palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors, where the reactions are carried out under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential for consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenoxy and piperidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require bases such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H29N3O2S

Molecular Weight

423.6 g/mol

IUPAC Name

2-[2-[2-(3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C24H29N3O2S/c1-18-8-7-10-20(16-18)29-14-15-30-24-25-21-11-3-4-12-22(21)27(24)17-23(28)26-13-6-5-9-19(26)2/h3-4,7-8,10-12,16,19H,5-6,9,13-15,17H2,1-2H3

InChI Key

HJRBJYBIOLTWKJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)CN2C3=CC=CC=C3N=C2SCCOC4=CC=CC(=C4)C

Origin of Product

United States

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